molecular formula C11H14N2O4 B2684295 4-(Tert-butoxycarbonylamino)picolinic acid CAS No. 1159981-87-9

4-(Tert-butoxycarbonylamino)picolinic acid

Cat. No.: B2684295
CAS No.: 1159981-87-9
M. Wt: 238.243
InChI Key: NYNGMBRXAOOPEY-UHFFFAOYSA-N
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Description

4-(Tert-butoxycarbonylamino)picolinic acid is a chemical compound with the molecular formula C₁₂H₁₆N₂O₄. It is a derivative of picolinic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis and medicinal chemistry due to its unique properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tert-butoxycarbonylamino)picolinic acid typically involves the protection of the amino group of picolinic acid with a tert-butoxycarbonyl group. This can be achieved through the reaction of picolinic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: 4-(Tert-butoxycarbonylamino)picolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Tert-butoxycarbonylamino)picolinic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a building block for bioactive compounds.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Tert-butoxycarbonylamino)picolinic acid involves its interaction with various molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. Upon deprotection, the free amino group can participate in hydrogen bonding and electrostatic interactions with biological targets, influencing enzyme activity or receptor binding .

Comparison with Similar Compounds

Uniqueness: 4-(Tert-butoxycarbonylamino)picolinic acid is unique due to its Boc protection, which provides stability and allows for selective deprotection under mild conditions. This makes it a valuable intermediate in organic synthesis and drug development .

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-7-4-5-12-8(6-7)9(14)15/h4-6H,1-3H3,(H,14,15)(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNGMBRXAOOPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159981-87-9
Record name 4-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylic acid
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